2-(3-Chloro-2-nitro-phenylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is an organic compound with a complex structure that includes a chloro and nitro-substituted phenyl ring attached to an amino butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid typically involves the reaction of 3-chloro-2-nitroaniline with butanoic acid derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-nitro-phenylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3-Chloro-2-nitro-phenylamino)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid involves its interaction with specific molecular targets. The nitro and chloro groups on the aromatic ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino butanoic acid moiety can also interact with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chlorobutanoic acid: Similar structure but lacks the nitro group.
3-Aminobutanoic acid: Lacks both the chloro and nitro groups.
2-Chloro-3-nitrobenzoic acid: Similar aromatic substitution pattern but different overall structure.
Uniqueness
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups on the aromatic ring, along with the amino butanoic acid moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11ClN2O4 |
---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
2-(3-chloro-2-nitroanilino)butanoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-7(10(14)15)12-8-5-3-4-6(11)9(8)13(16)17/h3-5,7,12H,2H2,1H3,(H,14,15) |
InChI Key |
XUQMSQVEUMJRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.